6-bromo-3,4-dihydronaphthalen-1(2H)-one 6-bromo-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 66361-67-9
VCID: VC2030378
InChI: InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
SMILES: C1CC2=C(C=CC(=C2)Br)C(=O)C1
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol

6-bromo-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 66361-67-9

Cat. No.: VC2030378

Molecular Formula: C10H9BrO

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3,4-dihydronaphthalen-1(2H)-one - 66361-67-9

Specification

CAS No. 66361-67-9
Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
IUPAC Name 6-bromo-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Standard InChI Key OSDHOOBPMBLALZ-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)Br)C(=O)C1
Canonical SMILES C1CC2=C(C=CC(=C2)Br)C(=O)C1

Introduction

Chemical Identity and Nomenclature

6-Bromo-3,4-dihydronaphthalen-1(2H)-one belongs to the class of brominated tetralone compounds. It is commonly referred to by several synonyms in scientific literature and commercial catalogs.

Identification Parameters

ParameterValue
Primary Name6-Bromo-3,4-dihydronaphthalen-1(2H)-one
Common Synonyms6-Bromo-1-tetralone, 6-Bromotetral-1-One, 6-BROMO-TETRAL-1-ON
CAS Registry Number66361-67-9
Molecular FormulaC₁₀H₉BrO
Molecular Weight225.08 g/mol
InChIInChI=1/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2

The compound is identified by its characteristic chemical structure consisting of a naphthalene framework with two fused rings, where one ring is fully aromatic while the other contains a ketone group and is partially reduced .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-bromo-3,4-dihydronaphthalen-1(2H)-one is essential for its effective utilization in research and industrial applications.

Physical Characteristics

PropertyValue
Physical State (at 20°C)Solid
AppearanceCrystalline solid
Melting Point40-42°C
Boiling Point116°C at 0.05 mmHg
Density1.511±0.06 g/cm³ (Predicted)
Flash Point111.44°C
Refractive Index1.599

The compound appears as a solid at room temperature and exhibits moderate thermal stability . Its relatively low melting point facilitates handling in laboratory settings while allowing for convenient purification through recrystallization techniques.

Structural Characteristics

6-Bromo-3,4-dihydronaphthalen-1(2H)-one possesses a unique chemical structure that contributes to its reactivity patterns and synthetic utility. The compound features:

  • A naphthalene core with two fused rings

  • A bromine substituent at the 6-position of the aromatic ring

  • A ketone functional group at the 1-position

  • Partial saturation in the non-aromatic ring (3,4-dihydro-1(2H)-one)

This structural arrangement confers specific chemical behaviors, including susceptibility to nucleophilic substitution at the bromine position and various transformations at the ketone group. The bromine atom serves as an excellent leaving group, making this compound particularly valuable in cross-coupling reactions and other synthetic methodologies .

Synthesis Methods

Several synthetic routes have been developed to prepare 6-bromo-3,4-dihydronaphthalen-1(2H)-one, with varying degrees of efficiency and complexity.

Applications and Uses

6-Bromo-3,4-dihydronaphthalen-1(2H)-one serves as a versatile building block in organic synthesis with applications spanning several fields.

Synthetic Intermediate

The compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its reactivity profile, particularly the presence of the bromine substituent, enables various transformations:

  • Wittig-Horner reactions - The ketone functionality readily participates in olefination reactions to generate complex alkenes

  • Cross-coupling reactions - The bromine substituent serves as an excellent partner in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions

  • Nucleophilic substitution reactions - The bromine atom can be displaced by various nucleophiles to introduce new functional groups

These transformations allow for the incorporation of the 6-bromo-3,4-dihydronaphthalen-1(2H)-one scaffold into more complex structures with potential biological activities .

SupplierPackage SizePrice (as of April 2025)
TCI America1g€41.00 / ₹3,600.00
TCI America5g€119.00 / ₹12,000.00
CymitQuimica1g€139.00
CymitQuimica5g€456.00
Other suppliers1g€54.00 - €69.00

These prices may vary based on purity specifications, quantity discounts, and geographical location .

SpecificationValue
Minimum Purity>98.0% (GC)
AppearanceSolid
Analysis MethodGas Chromatography

Higher purity grades may be available for specialized applications, though potentially at premium pricing .

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